2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This is achieved by reacting 2-aminothiazole with α-bromoacetophenone under basic conditions to form the imidazo[2,1-b]thiazole scaffold.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Attachment of the Thiophene Group: The thiophene moiety is attached through a nucleophilic substitution reaction with thiophene-2-carbaldehyde.
Final Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated thiophenes, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
- 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 2-(1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid
Uniqueness
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of the imidazo[2,1-b]thiazole core with a phenyl and thiophene moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H15N3OS2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H15N3OS2/c22-17(19-10-15-7-4-8-23-15)9-14-12-24-18-20-16(11-21(14)18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,22) |
InChI Key |
OENPYBRRRITFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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